molecular formula C16H13N3O4 B11549988 3-(4-Methoxy-2-nitrophenyl)-2-methyl-4(3H)-quinazolinone CAS No. 3244-79-9

3-(4-Methoxy-2-nitrophenyl)-2-methyl-4(3H)-quinazolinone

Cat. No.: B11549988
CAS No.: 3244-79-9
M. Wt: 311.29 g/mol
InChI Key: AMKHIGNMZSQPHB-UHFFFAOYSA-N
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Description

3-(4-Methoxy-2-nitrophenyl)-2-methyl-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a methoxy group and a nitro group on the phenyl ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-2-nitrophenyl)-2-methyl-4(3H)-quinazolinone typically involves multiple steps. One common method includes the condensation of 2-aminobenzamide with 4-methoxy-2-nitrobenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized under basic conditions to yield the desired quinazolinone compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-2-nitrophenyl)-2-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reagents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(4-Amino-2-methoxyphenyl)-2-methyl-4(3H)-quinazolinone.

Scientific Research Applications

3-(4-Methoxy-2-nitrophenyl)-2-methyl-4(3H)-quinazolinone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-2-nitrophenyl)-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-2-methyl-4(3H)-quinazolinone
  • 3-(2-Nitrophenyl)-2-methyl-4(3H)-quinazolinone
  • 3-(4-Methoxy-2-nitrophenyl)-4(3H)-quinazolinone

Uniqueness

3-(4-Methoxy-2-nitrophenyl)-2-methyl-4(3H)-quinazolinone is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

3244-79-9

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

IUPAC Name

3-(4-methoxy-2-nitrophenyl)-2-methylquinazolin-4-one

InChI

InChI=1S/C16H13N3O4/c1-10-17-13-6-4-3-5-12(13)16(20)18(10)14-8-7-11(23-2)9-15(14)19(21)22/h3-9H,1-2H3

InChI Key

AMKHIGNMZSQPHB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)OC)[N+](=O)[O-]

solubility

39.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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